2-Bromo-4'-methylacetophenone-d3
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Overview
Description
2-Bromo-4’-methylacetophenone is an α-bromoketone . It appears as a white to light yellow crystal powder . It has been used in the general fluorous thiol quenching method and also in the preparation of hydroxyquinolinone and N-derivatized carboxamides .
Synthesis Analysis
2-Bromo-4’-methylacetophenone has been utilized in the synthesis of many heterocyclic compounds . It has been used in the general fluorous thiol quenching method . It was also used in the preparation of hydroxyquinolinone and N-derivatized carboxamides .
Molecular Structure Analysis
The molecular formula of 2-Bromo-4’-methylacetophenone is C9H9BrO . The molecular weight is approximately 213.07 g/mol . The SMILES string representation is Cc1ccc(cc1)C(=O)CBr
.
Chemical Reactions Analysis
2-Bromo-4’-methylacetophenone is an α-bromoketone . It has been used in the general fluorous thiol quenching method . It was also used in the preparation of hydroxyquinolinone and N-derivatized carboxamides .
Physical and Chemical Properties Analysis
2-Bromo-4’-methylacetophenone appears as a white to light yellow crystal powder . It has a melting point of 45-49 °C and a boiling point of 105 °C/0.1 mmHg . It is sparingly soluble in water but exhibits good solubility in various organic solvents such as ethanol, acetone, and chloroform .
Scientific Research Applications
Synthesis and Ligand Formation
2-Bromo-4'-methylacetophenone serves as a precursor in the synthesis of complex organic compounds and ligands. It is involved in the preparation of β-hydroxydithiocinnamic acid derivatives which act as ligands, forming 1,1-ethenedithiolato and O,S-chelate complexes with various metals like Pt(II), Pd(II), and Ni(II). These complexes have been characterized using a variety of spectroscopic techniques, indicating the compound's utility in the development of coordination chemistry (Schubert, Görls, & Weigand, 2007).
Computational Studies and Reaction Mechanisms
2-Bromo-4'-methylacetophenone is also the subject of computational chemistry studies to understand its reactivity and interaction with other molecules. For instance, its nucleophilic substitution reactions with imidazole and various derivatives have been explored computationally, providing insights into reaction mechanisms and molecular properties through Density Functional Theory (DFT) calculations (Erdogan & Erdoğan, 2019).
Structural and Spectroscopic Analysis
In the field of crystallography and material science, derivatives of 2-Bromo-4'-methylacetophenone are analyzed to understand the interplay of weak intermolecular interactions within crystal structures. These studies involve X-ray powder diffraction along with Hirshfeld surface analysis, contributing to the knowledge of solid-state chemistry and molecular architecture (Chattopadhyay et al., 2012).
Mechanism of Action
Target of Action
2-Bromo-4’-methylacetophenone-d3 is a deuterated organic synthetic compound Similar compounds, such as α-bromoketones, have been used in various chemical reactions .
Mode of Action
It’s known that α-bromoketones, a class of compounds to which 2-bromo-4’-methylacetophenone-d3 belongs, are involved in α-bromination reactions . In these reactions, the bromine atom is added to the α-position of the carbonyl group, resulting in the formation of α-bromoketones .
Biochemical Pathways
Α-bromoketones are known to be significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .
Result of Action
Α-bromoketones, a class of compounds to which it belongs, are known to be significant intermediates in organic synthesis, suggesting that they may play a role in the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of 2-Bromo-4’-methylacetophenone-d3 can be influenced by various environmental factors. These may include the pH of the environment, temperature, presence of other chemicals, and specific conditions under which the compound is stored or used .
Safety and Hazards
2-Bromo-4’-methylacetophenone is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .
Future Directions
Properties
IUPAC Name |
2-bromo-1-[4-(trideuteriomethyl)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5H,6H2,1H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVGXFREOJHJAX-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=C(C=C1)C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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